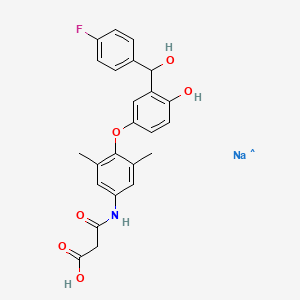

KAT681

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H22FNNaO6 |

|---|---|

分子量 |

462.4 g/mol |

InChI |

InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30); |

InChI 键 |

FRWIHVHCRDVQOK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)O.[Na] |

产品来源 |

United States |

Foundational & Exploratory

KAT681 as a selective KAT6A/B inhibitor

An In-depth Technical Guide to Selective KAT6A/B Inhibitors: Focus on WM-8014 and CTx-648 (PF-9363)

Introduction

Lysine acetyltransferases (KATs) are a family of enzymes crucial for regulating chromatin structure and gene expression through the acetylation of histone and non-histone proteins. Among them, KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or MYST4) have emerged as significant targets in oncology. Dysregulation of KAT6A/B activity is implicated in various cancers, including breast cancer and acute myeloid leukemia (AML), making their selective inhibition a promising therapeutic strategy.[1][2][3] This technical guide provides a comprehensive overview of two pioneering selective KAT6A/B inhibitors, WM-8014 and CTx-648 (PF-9363), detailing their biochemical and cellular activity, mechanisms of action, and the experimental methodologies used for their characterization.

Core Compounds

WM-8014 is a potent and selective inhibitor of both KAT6A and KAT6B.[4] It acts as a reversible competitor of acetyl coenzyme A (Ac-CoA), binding to the Ac-CoA binding site of the enzymes.[1][5] This inhibition leads to a reduction in histone acetylation, ultimately inducing cell cycle arrest and senescence in cancer cells.[1]

CTx-648 (PF-9363) is another first-in-class, potent, and highly selective KAT6A/B inhibitor with oral bioavailability.[6][7][8] It has demonstrated significant anti-tumor activity, particularly in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to endocrine therapies.[7][8]

Quantitative Data

The following tables summarize the key quantitative data for WM-8014 and CTx-648, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Potency of Selective KAT6A/B Inhibitors

| Compound | Target | IC50 (nM) | Kd (nM) |

| WM-8014 | KAT6A | 8[4] | 5[9] |

| KAT6B | 28[4] | ||

| CTx-648 (PF-9363) | ZR75-1 cells | 0.3[6] | |

| T47D cells | 0.9[6] |

Table 2: Selectivity Profile of WM-8014

| Enzyme | IC50 (nM) | Selectivity over KAT6A |

| KAT7 | 342[9] | >42-fold |

| KAT5 | 224[9] | >28-fold |

| KAT8 | No significant activity[4] | - |

| KAT2A/2B | No significant activity[4] | - |

| KAT3A/B | No significant activity[4] | - |

Mechanism of Action

Both WM-8014 and CTx-648 function by inhibiting the enzymatic activity of KAT6A and KAT6B. This leads to a reduction in the acetylation of key histone residues, most notably H3K23.[6][7][8] The hypoacetylation of histones results in a more condensed chromatin state, leading to the transcriptional repression of genes involved in cell cycle progression and oncogenesis.[1][7]

A primary consequence of KAT6A/B inhibition is the induction of cellular senescence, a state of irreversible cell cycle arrest, without causing DNA damage.[1][9] This is accompanied by the upregulation of cell cycle inhibitors such as CDKN2A and CDKN1A.[1][9] In the context of ER+ breast cancer, CTx-648 has been shown to downregulate genes involved in the estrogen receptor (ESR1) pathway, cell cycle, and stem cell pathways.[6][7][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of selective KAT6A/B inhibitors and a typical experimental workflow for their characterization.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CTx-648 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. KAT6 | Insilico Medicine [insilico.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CSIRO Research Publications Repository [publications.csiro.au]

- 8. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]

- 10. oncologyone.com.au [oncologyone.com.au]

Understanding Histone Acetylation by KAT6A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein) or MYST3, is a critical epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] It plays a pivotal role in a diverse range of cellular processes, including gene transcription, cell cycle progression, and stem cell maintenance, primarily through the acetylation of histone and non-histone proteins.[2] Dysregulation of KAT6A activity is increasingly implicated in various pathologies, most notably in cancer and developmental disorders, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the core mechanisms of KAT6A-mediated histone acetylation, its involvement in key signaling pathways, and detailed protocols for its experimental investigation.

Core Mechanism of KAT6A-Mediated Histone Acetylation

KAT6A functions as the catalytic subunit of a multi-protein complex, which is essential for its histone acetyltransferase activity and substrate specificity.[4] This complex typically includes scaffolding proteins like BRPF1, and other regulatory subunits such as ING5 and MEAF6.[5] The formation of this complex is crucial for directing KAT6A to specific genomic loci and for modulating its catalytic activity towards histone substrates.[1]

The primary enzymatic function of KAT6A is to transfer an acetyl group from acetyl-CoA to the ε-amino group of specific lysine residues on histone tails.[6] This post-translational modification neutralizes the positive charge of the lysine residue, thereby weakening the electrostatic interactions between the histone tail and the negatively charged DNA backbone. This "loosening" of the chromatin structure, often referred to as chromatin relaxation, generally leads to increased accessibility of DNA to transcription factors and the transcriptional machinery, ultimately resulting in gene activation.[7]

Substrate Specificity

KAT6A exhibits a degree of substrate specificity, primarily targeting lysine residues on the N-terminal tail of histone H3. The most well-documented sites of KAT6A-mediated acetylation are H3K9, H3K14, and H3K23.[1][5] However, the preferential target can be context-dependent and is significantly influenced by the composition of the KAT6A complex. For instance, in the context of glioma, KAT6A shows a strong preference for acetylating H3K23.[5] The scaffolding protein BRPF1 has been shown to be a key determinant in shifting KAT6A's substrate preference.[1]

Recruitment to Chromatin

KAT6A is recruited to specific genomic locations through various mechanisms. One key mechanism involves a winged helix (WH) domain at the N-terminus of KAT6A, which directly and specifically interacts with unmethylated CpG motifs in DNA.[8] This interaction facilitates the association of KAT6A with unmethylated CpG islands, which are often located at the promoters of active genes.[8] Additionally, the double PHD finger (DPF) domain of KAT6A can recognize and bind to pre-existing histone modifications, such as acetylated H3K9 and H3K14, further stabilizing its association with chromatin.[8]

Role of KAT6A in Cellular Signaling

KAT6A is a critical node in several signaling pathways that are fundamental to cellular growth, proliferation, and survival. Its dysregulation is a key factor in the pathogenesis of various diseases, particularly cancer.

The PI3K/AKT Signaling Pathway in Cancer

In several cancers, including glioblastoma, KAT6A has been shown to be a potent activator of the PI3K/AKT signaling pathway.[5][9] This pathway is a central regulator of cell proliferation, survival, and metabolism. The mechanism of activation by KAT6A involves the following key steps:

-

H3K23 Acetylation: KAT6A, as part of its complex, acetylates H3K23 at the promoter of the PIK3CA gene.[5] PIK3CA encodes the p110α catalytic subunit of PI3K.

-

TRIM24 Recruitment: The acetylated H3K23 mark (H3K23ac) acts as a binding site for the bromodomain-containing protein TRIM24.[5]

-

PIK3CA Transcription: The recruitment of TRIM24 to the PIK3CA promoter leads to the transcriptional activation of the gene, resulting in increased levels of the p110α protein.[5]

-

PI3K/AKT Activation: Elevated levels of p110α enhance the activity of the PI3K enzyme, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates the serine/threonine kinase AKT.[10]

-

Tumorigenesis: Activated AKT promotes cell proliferation, inhibits apoptosis, and drives tumor growth.[5][11]

Acetylation of Non-Histone Targets: The p53 Pathway

KAT6A's role extends beyond histone modification. It can also acetylate non-histone proteins, thereby modulating their function. A prominent example is the tumor suppressor protein p53.[12] KAT6A, also referred to as MOZ in this context, can directly interact with and acetylate p53 at lysines K120 and K382.[12] This acetylation event is enhanced by the formation of a ternary complex with the Promyelocytic Leukemia (PML) protein within PML nuclear bodies.[12] Acetylation of p53 by KAT6A enhances its transcriptional activity, leading to increased expression of downstream targets like the cell cycle inhibitor p21.[12] This, in turn, can induce cellular senescence, a state of irreversible cell cycle arrest.[12]

Quantitative Data on KAT6A Activity and Inhibition

The development of small molecule inhibitors targeting KAT6A is an active area of research for cancer therapy. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| WM-8014 | KAT6A | 4.6 | [6] |

| WM-1119 | KAT6A | 12.6 | [6] |

| PF-9363 | KAT6A | 1.6 | [6] |

| Anacardic Acid | HATs | 40,000 | [6] |

| Garcinol | HATs | 31,000 | [6] |

| Curcumin | HATs | >100,000 | [6] |

| C646 | p300/CBP | 13,000 | [6] |

Experimental Protocols

Investigating the function of KAT6A requires a combination of in vitro biochemical assays and cell-based techniques. Below are detailed methodologies for key experiments.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a radiometric assay to measure the acetyltransferase activity of recombinant KAT6A on a histone H3 substrate.

Materials:

-

Recombinant human KAT6A enzyme

-

Histone H3 (full-length or peptide)

-

[³H]-Acetyl-CoA

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Scintillation fluid and vials

-

Phosphocellulose filter paper

-

Wash Buffer (e.g., 50 mM sodium bicarbonate/carbonate buffer, pH 9.2)

-

Microcentrifuge tubes

-

Incubator at 30°C

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 25 µL reaction would consist of:

-

5 µL of 5x HAT Assay Buffer

-

1 µg of Histone H3 substrate (or peptide equivalent)

-

100-500 ng of recombinant KAT6A

-

0.1 µCi of [³H]-Acetyl-CoA (adjust volume based on stock concentration)

-

Nuclease-free water to a final volume of 25 µL.

-

-

Initiate Reaction: Mix the components gently by pipetting and incubate the reaction at 30°C for 30-60 minutes.

-

Stop Reaction: Spot 20 µL of the reaction mixture onto a piece of phosphocellulose filter paper.

-

Washing:

-

Wash the filter paper 3 times for 5 minutes each in Wash Buffer.

-

Perform a final rinse with acetone and let the paper air dry completely.

-

-

Quantification:

-

Place the dried filter paper into a scintillation vial.

-

Add 5 mL of scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HAT activity.

-

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the general steps for performing ChIP to identify the genomic regions occupied by KAT6A.

Materials:

-

Cells of interest

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Anti-KAT6A antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Sonicator or micrococcal nuclease (MNase)

-

qPCR machine and reagents

Procedure:

-

Cross-linking:

-

Cell Lysis and Chromatin Shearing:

-

Immunoprecipitation:

-

Washing and Elution:

-

Reverse Cross-linking and DNA Purification:

-

Analysis:

-

Quantify the enriched DNA using qPCR with primers specific to target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

Mass Spectrometry for Histone Modification Analysis

This protocol provides a general workflow for the analysis of histone post-translational modifications (PTMs) by bottom-up mass spectrometry.

Materials:

-

Cell or tissue samples

-

Histone extraction buffers (e.g., acid extraction)

-

Trichloroacetic acid (TCA)

-

Ammonium bicarbonate

-

DTT (dithiothreitol)

-

Iodoacetamide

-

Trypsin (or other suitable protease)

-

C18 desalting columns

-

LC-MS/MS system

Procedure:

-

Histone Extraction:

-

Sample Preparation for MS:

-

Resuspend the histone pellet in ammonium bicarbonate.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the histones into peptides using trypsin. The digestion is often performed overnight at 37°C.[8]

-

-

Peptide Desalting:

-

Desalt the peptide mixture using C18 columns to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein database to identify the peptides and their modifications.

-

Specialized software is used to quantify the relative abundance of different histone PTMs.[20]

-

Experimental and Logical Workflows

Conclusion

KAT6A is a multifaceted epigenetic writer with profound implications for cellular function and disease. Its role in acetylating histones to regulate gene expression, particularly within the context of critical signaling pathways like PI3K/AKT, underscores its importance as a potential therapeutic target. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of KAT6A and to accelerate the development of novel therapeutic strategies targeting this key enzyme. As our understanding of the epigenetic landscape continues to expand, the significance of KAT6A in health and disease is certain to grow.

References

- 1. Modulation of the substrate preference of a MYST acetyltransferase by a scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. benchchem.com [benchchem.com]

- 8. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. MOZ increases p53 acetylation and premature senescence through its complex formation with PML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. youtube.com [youtube.com]

- 17. whatisepigenetics.com [whatisepigenetics.com]

- 18. researchgate.net [researchgate.net]

- 19. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls (2020) | Sydney P. Thomas | 24 Citations [scispace.com]

The Role of KAT6A in H3K23 Acetylation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the lysine acetyltransferase KAT6A (also known as MOZ) and its specific enzymatic role in the acetylation of histone H3 at lysine 23 (H3K23ac). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the mechanisms, functional consequences, and experimental methodologies related to KAT6A-mediated H3K23 acetylation.

Core Concepts: KAT6A's Acetyltransferase Activity

KAT6A is a member of the MYST family of histone acetyltransferases, which are crucial regulators of gene expression.[1][2] While KAT6A has been shown to acetylate multiple lysine residues on histone H3, including H3K9 and H3K14, its role in H3K23 acetylation is of particular interest due to its implications in various cancers, including glioblastoma and hepatocellular carcinoma.[3][4][5][6]

The substrate specificity of KAT6A is significantly influenced by its interaction with scaffold proteins.[7][8] In its uncomplexed form, KAT6A preferentially acetylates H3K14.[7][8] However, when assembled into a four-protein complex with BRPF1, ING4/5, and MEAF6, its preference shifts dramatically towards H3K23.[7][8] The scaffold protein BRPF1 is a key mediator of this change in substrate specificity, altering the recognition of H3K23 by KAT6A by approximately 1000-fold.[7][8]

Signaling Pathways and Functional Implications

KAT6A-mediated H3K23 acetylation plays a critical role in transcriptional activation.[9][10] In glioma, for instance, KAT6A-induced H3K23ac recruits the nuclear receptor binding protein TRIM24 to the promoter of PIK3CA.[11][4][5][6] This recruitment activates the transcription of PIK3CA, leading to the upregulation of the PI3K/AKT signaling pathway and promoting tumorigenesis.[4][5][6] A similar mechanism involving the H3K23ac/TRIM24 axis has been identified in hepatocellular carcinoma, where it leads to the activation of SOX2 transcription.[3]

The enzymatic activity of KAT6A is essential for these downstream effects.[3][4][5][6] Studies have shown that mutations rendering KAT6A catalytically inactive fail to promote the expression of target genes like PIK3CA and subsequent cell proliferation.[4][5][6]

KAT6A-mediated H3K23 acetylation and downstream signaling.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the impact of KAT6A on H3K23 acetylation and its downstream effects.

| Cell Line | Condition | Change in H3K23ac Level | Downstream Effect | Reference |

| U87 (Glioblastoma) | KAT6A Knockdown | Decreased | Reduced PIK3CA expression and AKT phosphorylation | [11] |

| LN229 (Glioblastoma) | KAT6A Knockdown | Decreased | Reduced PIK3CA expression and AKT phosphorylation | [11] |

| Huh7 (Hepatocellular Carcinoma) | KAT6A Knockdown | Decreased | Reduced SOX2 expression | [3] |

| MHCC97H (Hepatocellular Carcinoma) | KAT6A Knockdown | Decreased | Reduced SOX2 expression | [3] |

| Construct | Effect on H3K23ac | Effect on PIK3CA Expression | Reference |

| Wild-type KAT6A | Increased | Increased | [11] |

| KAT6A (acetyltransferase deficient mutant) | No significant change | No significant change | [11] |

| Wild-type TRIM24 | No direct effect | Increased | [11] |

| TRIM24 (H3K23ac binding mutant) | No direct effect | No significant change | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.[12][13][14][15][16][17][18][19][20][21][22][23][24]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to identify the genomic localization of H3K23ac.

A generalized workflow for a ChIP-seq experiment.

1. Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine.

2. Chromatin Preparation:

-

Lyse cells and isolate nuclei.

-

Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average size of 200-1000 bp.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for H3K23ac.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a standard DNA purification kit.

6. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA fragments.

-

Perform high-throughput sequencing.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of KAT6A to acetylate a histone H3 substrate in vitro.

Workflow for an in vitro histone acetyltransferase assay.

1. Reaction Setup:

-

Prepare a reaction mixture containing recombinant KAT6A enzyme, a histone H3 substrate (e.g., purified histones or a synthetic peptide), acetyl-CoA, and a suitable HAT assay buffer.

2. Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

3. Detection:

-

The method of detection can vary:

-

Western Blot: Stop the reaction and run the products on an SDS-PAGE gel. Transfer to a membrane and probe with an antibody specific for H3K23ac.

-

Radioactive Assay: Use [3H]-labeled acetyl-CoA and measure the incorporation of radioactivity into the histone substrate.

-

Colorimetric/Fluorometric Assay: Use a kit that detects the production of Coenzyme A (CoA), a byproduct of the acetylation reaction.

-

4. Data Analysis:

-

Quantify the signal from the chosen detection method to determine the level of histone acetylation and, consequently, the activity of the KAT6A enzyme.

Mass Spectrometry for Histone PTM Analysis

This protocol provides a general workflow for the analysis of histone post-translational modifications (PTMs), including H3K23ac, by mass spectrometry.

1. Histone Extraction:

-

Isolate nuclei from cells or tissues.

-

Extract histones using an acid extraction method.

2. Sample Preparation:

-

Perform enzymatic digestion of the purified histones (e.g., with trypsin) to generate peptides.

-

Derivatize the peptides if necessary to improve ionization or fragmentation.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the peptides using liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

4. Data Analysis:

-

Identify and quantify the peptides corresponding to different histone PTMs, including H3K23ac, using specialized software.

This technical guide provides a foundational understanding of KAT6A's role in H3K23 acetylation. The provided data, pathways, and protocols are intended to support further research and drug development efforts targeting this important epigenetic regulator.

References

- 1. Regulation of KAT6 Acetyltransferases and Their Roles in Cell Cycle Progression, Stem Cell Maintenance, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Data from Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding (2023) | Jinshan Zeng [scispace.com]

- 7. Modulation of the substrate preference of a MYST acetyltransferase by a scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the substrate preference of a MYST acetyltransferase by a scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 13. benchchem.com [benchchem.com]

- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]

- 16. clyte.tech [clyte.tech]

- 17. google.com [google.com]

- 18. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]

- 23. 3hbiomedical.com [3hbiomedical.com]

- 24. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of KAT6A/B in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLLr) acute myeloid leukemia (AML) is an aggressive hematologic malignancy with a historically poor prognosis, driven by chromosomal translocations involving the KMT2A (MLL1) gene. This rearrangement creates potent oncogenic fusion proteins that hijack the transcriptional machinery to enforce a state of differentiation arrest and uncontrolled proliferation. Emerging evidence has identified the lysine acetyltransferase (KAT) family, specifically KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or MYST4), as critical epigenetic co-factors essential for the survival and maintenance of MLLr leukemia cells. These proteins, primarily through the catalytic activity of KAT6A, establish a permissive chromatin environment required for the expression of key leukemogenic genes. This guide provides an in-depth examination of the function of the KAT6A/B complex in MLLr leukemia, detailing the underlying molecular mechanisms, summarizing key experimental findings, and outlining methodologies for future research and therapeutic development.

The KAT6A/B-MLL Axis in Normal and Malignant Hematopoiesis

KAT6A and KAT6B are highly related histone acetyltransferases (HATs) belonging to the MYST family. They typically function as the catalytic subunits of larger tetrameric complexes that include scaffolding proteins like BRPF1 and other regulatory subunits such as ING5 and MEAF6. In normal hematopoiesis, these complexes play a crucial role in regulating gene expression programs essential for the self-renewal and maintenance of hematopoietic stem cells (HSCs). A key function of KAT6A is its interaction with the wild-type MLL1 protein to regulate the expression of critical developmental genes, most notably the HOXA gene cluster.

In MLL-rearranged leukemia, this physiological relationship is subverted. The MLL fusion protein (e.g., MLL-AF9, MLL-AF4) loses its native histone methyltransferase SET domain but retains the N-terminal portion that interacts with various co-factors, creating a dependency on other epigenetic modifiers to drive its oncogenic program. Extensive research, including functional genomic screens, has revealed that MLLr AML cells are exceptionally dependent on wild-type KAT6A for their proliferation and survival.

Mechanism of Action: The KAT6A-ENL Transcriptional Control Module

The primary mechanism through which KAT6A supports MLLr leukemia is by creating a specific epigenetic signature at the promoters of critical oncogenes. This process can be understood as a "writer-reader" module that drives transcriptional elongation.

-

Writer - KAT6A: The MLL fusion protein complex recruits KAT6A to the chromatin of target genes. KAT6A then acts as a histone acetyltransferase, specifically catalyzing the acetylation of histone H3 at lysine 9 (H3K9ac). This modification neutralizes the positive charge of the histone tail, contributing to a more open and transcriptionally active chromatin state.

-

Reader - ENL: The newly deposited H3K9ac marks are recognized and bound by the YEATS domain of the ENL protein, an acetyl-lysine "reader."

-

Effector - Transcriptional Elongation: ENL, now anchored to the chromatin, recruits a network of other essential MLLr leukemia co-factors, including the histone methyltransferase DOT1L (which catalyzes H3K79 methylation) and the super elongation complex (SEC), which contains the kinase CDK9. This assembly promotes the phosphorylation of RNA Polymerase II, releasing it from promoter-proximal pausing and driving robust transcriptional elongation of key leukemogenic target genes.

Key downstream targets of this KAT6A-ENL module include the master regulators of leukemogenesis, such as MYC , MYB , and MLL-fusion target genes like HOXA9 and LAMP5 . Depletion of KAT6A leads to a significant downregulation of these oncogenes, triggering cell cycle arrest, apoptosis, and myeloid differentiation.

Caption: KAT6A-ENL "writer-reader" module in MLL-rearranged leukemia.

Quantitative Data Summary

Genetic depletion or pharmacologic inhibition of KAT6A has profound and quantifiable effects on the viability and differentiation status of MLLr AML cells. The catalytic activity of KAT6A is essential for these functions.

| Cell Line (MLL Fusion) | Assay Type | Result of KAT6A Depletion/Inhibition | Quantitative Effect | Reference |

| MOLM-13 (MLL-AF9) | Proliferation (Competition Assay) | sgKAT6A cells were rapidly outcompeted by wild-type cells. | >90% depletion of sgKAT6A cells by day 21 | |

| MV4;11 (MLL-AF4) | Proliferation (Competition Assay) | sgKAT6A cells were rapidly outcompeted by wild-type cells. | >90% depletion of sgKAT6A cells by day 21 | |

| NOMO-1 (MLL-AF9) | Proliferation (Competition Assay) | sgKAT6A cells were rapidly outcompeted by wild-type cells. | >80% depletion of sgKAT6A cells by day 21 | |

| MOLM-13 (MLL-AF9) | Self-Renewal (Clonogenic Assay) | Markedly impaired ability to form colonies. | ~75% reduction in colony formation | |

| MOLM-13 (MLL-AF9) | Apoptosis | Moderately elevated levels of apoptosis. | ~2-fold increase in Annexin V positive cells | |

| MV4;11 (MLL-AF4) | Apoptosis | Moderately elevated levels of apoptosis. | ~1.5-fold increase in Annexin V positive cells | |

| MOLM-13 (MLL-AF9) | Differentiation (Flow Cytometry) | Increased expression of myeloid differentiation marker CD11b. | ~40% of cells become CD11b positive | |

| MV4;11 (MLL-AF4) | Differentiation (Flow Cytometry) | Increased expression of myeloid differentiation marker CD11b. | ~30% of cells become CD11b positive | |

| Mouse MLL-AF9 | Proliferation (In Vivo) | Delayed leukemia progression in transplant recipient mice. | Significant extension of survival (p < 0.001) | |

| Various Leukemia | Proliferation (IC50) | A novel small molecule KAT6A inhibitor shows potent anti-proliferative activity. | IC50 values: K562 (0.082 µM), U937 (0.162 µM), HL-60 (0.197 µM) |

Therapeutic Targeting of KAT6A

The profound dependency of MLLr AML on KAT6A makes it a compelling therapeutic target. Small molecule inhibitors designed to block the catalytic HAT activity of KAT6A/B are in preclinical and early clinical development.

-

WM-1119: A first-in-class inhibitor of the MYST family of acetyltransferases that has been shown to inhibit the KAT6A-mediated transcriptional program and AML growth.

-

PF-07248144 (PF-9363): A potent KAT6A/B and KAT7 inhibitor that demonstrates therapeutic efficacy in preclinical models, including those resistant to other targeted agents like menin inhibitors.

Treatment with these inhibitors phenocopies the effects of genetic KAT6A depletion, leading to a loss of leukemic stemness, induction of myeloid differentiation, and suppression of oncogenic gene expression programs. A key distinction has been noted between inhibiting KAT6A's catalytic function and deleting the entire protein; in some MLLr contexts, complete protein loss has a more dramatic anti-leukemic effect, suggesting that the scaffolding function of KAT6A may also play a role. This opens the door for the development of targeted protein degraders (e.g., PROTACs) as a potentially more effective therapeutic strategy.

Key Experimental Protocols

The following sections outline the core methodologies used to elucidate the function of KAT6A in MLLr leukemia.

Differentiation-Focused CRISPR-Cas9 Screening

This unbiased, genome-wide approach is used to identify genes whose loss-of-function induces a specific cellular phenotype, such as differentiation.

The Role of KAT6A in Oncogenic Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K(lysine) acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a member of the MYST family of histone acetyltransferases (HATs).[1][2] As a critical epigenetic regulator, KAT6A plays a pivotal role in controlling gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and transcriptional activity.[1] Dysregulation of KAT6A, through gene fusion, amplification, or overexpression, is increasingly recognized as a key driver in various malignancies, including acute myeloid leukemia (AML), breast cancer, glioblastoma, and ovarian cancer.[2][3][4][5] This guide provides an in-depth overview of the mechanisms by which KAT6A promotes oncogenic transcription, summarizes the development of targeted inhibitors, and details key experimental protocols for its study.

Core Function of KAT6A in Transcriptional Regulation

KAT6A is the catalytic subunit of a large multiprotein complex that typically includes BRPF1, ING5, and EAF6.[6] Its primary function is to transfer an acetyl group from acetyl-CoA to specific lysine residues on histone tails, most notably H3K9, H3K14, and H3K23.[7][8] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. The result is a more relaxed, open chromatin state known as euchromatin, which allows transcription factors and the RNA polymerase machinery to access gene promoters and enhancers, thereby activating gene expression.[1]

Beyond histones, KAT6A also acetylates non-histone proteins such as p53 and SMAD3, directly influencing their activity in pathways related to cell cycle control, senescence, and metastasis.[9][10]

Mechanisms of KAT6A-Driven Oncogenic Transcription

KAT6A contributes to tumorigenesis through distinct, context-dependent mechanisms that hijack normal transcriptional programs.

Writer-Reader Module in Acute Myeloid Leukemia (AML)

In AML, particularly in cases with chromosomal translocations involving KAT6A, the enzyme is a critical component of a "writer-reader" epigenetic module that maintains a state of differentiation arrest.[3][11]

-

Writer (KAT6A): KAT6A "writes" an epigenetic mark by catalyzing the acetylation of H3K9 (H3K9ac) at the promoters of critical leukemogenic genes, such as MYC and MYB.[7][12]

-

Reader (ENL): The H3K9ac mark is then "read" by the acetyllysine-binding YEATS domain of the protein ENL.[3][11]

-

Transcriptional Elongation: The binding of ENL recruits a network of chromatin factors that promote transcriptional elongation, leading to the sustained high-level expression of oncogenes that drive leukemia cell proliferation and block myeloid differentiation.[3][7][11]

PI3K/AKT Pathway Activation in Glioblastoma (GBM)

In glioblastoma, where KAT6A is often upregulated, it drives tumorigenesis by activating the pro-survival PI3K/AKT signaling pathway.[2]

-

H3K23 Acetylation: KAT6A specifically acetylates H3K23 at the promoter of the PIK3CA gene.[2]

-

TRIM24 Recruitment: The H3K23ac mark serves as a docking site for the bromodomain-containing protein TRIM24.[2]

-

PIK3CA Transcription: The recruitment of TRIM24 activates the transcription of PIK3CA, the gene encoding the catalytic subunit of PI3K.[2]

-

Pathway Activation: Increased PIK3CA expression leads to hyperactivation of the PI3K/AKT pathway, promoting cell proliferation, migration, and tumor growth.[2]

Therapeutic Targeting of KAT6A

The clear role of KAT6A's acetyltransferase activity in driving cancer makes it a compelling therapeutic target. Several small molecule inhibitors have been developed that are competitive with acetyl-CoA.[1] These inhibitors have shown preclinical efficacy by inducing cell cycle arrest and cellular senescence, thereby halting tumor growth.[1][13]

Quantitative Data on KAT6A Inhibitors

The following tables summarize key quantitative data for prominent KAT6A inhibitors.

Table 1: Preclinical Potency of KAT6A Inhibitors

| Compound | Target(s) | Assay Type | IC50 / Kd | Cell Line / Context | Citation(s) |

| WM-1119 | KAT6A | Cell Growth IC50 | 0.25 µM | EMRK1184 Lymphoma | [1][13] |

| KAT6A | Binding Affinity (Kd) | 2 nM | N/A (Biochemical) | [1] | |

| KAT5 (Tip60) | Binding Affinity (Kd) | 2.2 µM | N/A (Biochemical) | [1] | |

| KAT7 (HBO1) | Binding Affinity (Kd) | 0.5 µM | N/A (Biochemical) | [1] | |

| WM-8014 | KAT6A/B | Cell Growth IC50 | 2.3 µM | EMRK1184 Lymphoma | [1] |

| PF-07248144 | KAT6A/B | H3K23Ac Inhibition | ≥70% at ≥1 mg dose | Patient PBMCs | [14] |

Table 2: Clinical Efficacy Data for PF-07248144 in ER+/HER2- Metastatic Breast Cancer (Phase 1)

| Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |

| Monotherapy | 35 | 11.4% | Not Reported | [15] |

| Combination with Fulvestrant | 43 | 30.2% | 10.7 months | [15][16] |

Key Experimental Protocols

Studying KAT6A's role in oncogenic transcription requires a combination of biochemical, cellular, and genomic techniques.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of KAT6A and is crucial for screening and validating inhibitors.

-

Principle: A recombinant KAT6A enzyme is incubated with a histone peptide substrate (e.g., a peptide derived from Histone H3) and the acetyl donor, acetyl-CoA. The activity is measured by detecting one of the reaction products: either the acetylated peptide or the co-product, Coenzyme A (CoA-SH).[4][17] Detection can be achieved through various methods, including radioactivity (using 14C-acetyl CoA), fluorescence, or antibody-based techniques like ELISA.[4][17]

-

Key Reagents:

-

Recombinant KAT6A protein

-

Histone H3 or H4 peptide substrate

-

Acetyl-Coenzyme A

-

HAT assay buffer (e.g., Tris-HCl, NaCl, DTT)

-

Detection reagents (e.g., fluorescent developer for CoA-SH, specific antibody for acetylated lysine)[4]

-

-

General Procedure:

-

Prepare the enzymatic reaction in a microplate or PCR tube, combining the assay buffer, KAT6A enzyme, and the inhibitor being tested.

-

Initiate the reaction by adding the histone peptide substrate and acetyl-CoA.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[2]

-

Stop the reaction.

-

Add detection reagents and measure the output signal (e.g., fluorescence, colorimetric change, or radioactivity) using a plate reader or scintillation counter.

-

Calculate IC50 values for inhibitors by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing

ChIP is the definitive method for mapping the genomic location of KAT6A and the histone acetylation marks it deposits.

-

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then isolated and sheared into small fragments. An antibody specific to KAT6A or a histone mark (e.g., H3K9ac) is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the purified DNA is analyzed by quantitative PCR (ChIP-qPCR) to measure enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[3][18]

-

Key Reagents:

-

Formaldehyde (for cross-linking)

-

Cell lysis and sonication buffers

-

Specific primary antibodies (e.g., anti-KAT6A, anti-H3K9ac, anti-H3K23ac)

-

Protein A/G magnetic beads to capture antibody-chromatin complexes[2]

-

Wash buffers and elution buffer

-

Proteinase K and RNase A

-

Reagents for DNA purification

-

-

General Procedure:

-

Cross-linking: Treat cultured cells or tissues with 1% formaldehyde to cross-link proteins to DNA.[18] Quench with glycine.

-

Chromatin Preparation: Lyse cells and isolate nuclei. Shear chromatin into 200-1000 bp fragments using sonication or enzymatic digestion.[10]

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with a specific antibody. A non-specific IgG is used as a negative control.[10]

-

Complex Capture: Add Protein A/G beads to pull down the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution & Cross-link Reversal: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high-salt buffer. Digest proteins with Proteinase K.

-

DNA Purification: Purify the enriched DNA.

-

Analysis:

-

ChIP-qPCR: Use primers specific to target gene promoters (e.g., MYC) to quantify enrichment relative to an input control and a negative control region.[19][20]

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to map binding sites across the entire genome.[7]

-

-

Conclusion

KAT6A is a potent oncogene that drives tumorigenesis by creating a permissive chromatin environment for the expression of key cancer-promoting genes. Its well-defined acetyltransferase activity presents a clear and druggable vulnerability. The development of selective small molecule inhibitors has provided both powerful research tools and promising therapeutic candidates that have shown durable antitumor activity in clinical trials.[16] Future research will likely focus on refining the therapeutic window of KAT6A inhibitors, identifying predictive biomarkers for patient stratification, and exploring rational combination strategies to overcome resistance and improve outcomes in KAT6A-dependent cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]

- 3. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3hbiomedical.com [3hbiomedical.com]

- 9. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. ascopubs.org [ascopubs.org]

- 15. ASCO – American Society of Clinical Oncology [asco.org]

- 16. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chromatin immunoprecipitation (ChIP) coupled to detection by quantitative real-time PCR to study transcription factor binding to DNA in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of KAT6 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine Acetyltransferases (KATs) are critical regulators of the epigenome, and their dysregulation is increasingly implicated in the pathogenesis of various cancers. Among these, the KAT6 family, comprising KAT6A (also known as MOZ or MYST3) and KAT6B (also known as MORF or QKF), has emerged as a compelling therapeutic target.[1][2] KAT6A is frequently amplified or overexpressed in a range of malignancies, including breast cancer, leukemia, and solid tumors, where it plays a crucial role in driving oncogenic gene expression programs.[3][4][5][6] This technical guide provides an in-depth exploration of the therapeutic potential of KAT6 inhibitors, detailing their mechanism of action, key signaling pathways, preclinical and clinical efficacy, and relevant experimental protocols.

Mechanism of Action

KAT6A and KAT6B are histone acetyltransferases (HATs) that primarily catalyze the acetylation of histone H3 at lysine 23 (H3K23ac).[7] This post-translational modification neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure. This "open" chromatin state facilitates the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately promoting gene expression.[8]

KAT6 inhibitors are small molecules designed to competitively bind to the acetyl-CoA binding pocket of the KAT6 enzyme, thereby preventing the transfer of an acetyl group to its histone substrate.[3] This inhibition leads to a reduction in H3K23ac levels, resulting in a more condensed chromatin state and the transcriptional repression of KAT6 target genes.[3][4] The downstream effects of KAT6 inhibition include the induction of cell cycle arrest, cellular senescence, and apoptosis in cancer cells.[3][8]

Key Signaling Pathways and Interactions

The oncogenic activity of KAT6A is mediated through its influence on several critical signaling pathways. Understanding these pathways is crucial for identifying patient populations who may benefit from KAT6 inhibitor therapy and for developing rational combination strategies.

PI3K/AKT Signaling Pathway

In glioblastoma, KAT6A has been shown to upregulate the expression of PIK3CA, the catalytic subunit of phosphoinositide 3-kinase (PI3K).[7][9] Mechanistically, KAT6A-mediated H3K23 acetylation recruits the tripartite motif-containing protein 24 (TRIM24) to the PIK3CA promoter, leading to its transcriptional activation.[7][9] This, in turn, activates the downstream AKT signaling cascade, promoting cell proliferation, survival, and tumor growth.[7][9]

Interaction with Menin in ER+ Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, a cooperative relationship between KAT6A and the menin-KMT2A complex has been identified.[4][10][11][12] Both complexes co-localize at the promoters of ER target genes and work together to regulate their expression.[10][12] Preclinical studies have demonstrated that the combined inhibition of KAT6A/B and menin results in a synergistic anti-proliferative effect in ER+ breast cancer cell lines.[10][12] This combination therapy leads to the displacement of both complexes from chromatin, causing a more profound suppression of ER-driven gene expression than either inhibitor alone.[10][12]

Regulation of Cell Cycle and Senescence

KAT6A plays a significant role in cell cycle progression and the suppression of cellular senescence.[2][3] It achieves this, in part, by regulating the expression of genes involved in cell cycle control.[2] Inhibition of KAT6A/B has been shown to induce a G1/G0 cell cycle arrest and trigger a state of cellular senescence in cancer cells, which is dependent on the INK4A/ARF tumor suppressor pathway.[2][3] This induction of senescence represents a non-apoptotic mechanism of tumor growth inhibition.[3]

Quantitative Data on KAT6 Inhibitors

A growing number of small molecule inhibitors targeting KAT6A and KAT6B are under development. The following tables summarize key quantitative data for some of the most prominent examples.

Table 1: In Vitro Potency of Selected KAT6 Inhibitors

| Inhibitor | Target(s) | IC50 (KAT6A) | IC50 (KAT6B) | Cell Line | Reference |

| WM-8014 | KAT6A, KAT6B | 8 nM | 28 nM | MEFs | [13] |

| PF-9363 (CTx-648) | KAT6A, KAT6B | 1.6 nM | - | - | [14] |

| OP-3136 | KAT6A, KAT6B | - | - | LCLC-97TM1 (NSCLC) | [15] |

| OP-3136 | KAT6A, KAT6B | - | - | NCI-H1648 (NSCLC) | [15] |

| OP-3136 | KAT6A, KAT6B | - | - | LNCaP (Prostate) | [15] |

| OP-3136 | KAT6A, KAT6B | - | - | VCaP (Prostate) | [15] |

| OP-3136 | KAT6A, KAT6B | - | - | OAW28 (Ovarian) | [15] |

| OP-3136 | KAT6A, KAT6B | - | - | OVCAR3 (Ovarian) | [15] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Preclinical In Vivo Efficacy of KAT6 Inhibitors

| Inhibitor | Cancer Model | Dosing | Outcome | Reference |

| WM-8014 | Zebrafish model of hepatocellular carcinoma | Not specified | Potentiated oncogene-induced senescence | [13] |

| OP-3136 | OVCAR3 ovarian cancer xenograft | 0.5 and 1 mg/kg | Sustained tumor regression | [9][16] |

| OP-3136 | LCLC-97TM1 NSCLC xenograft | 1 and 3 mg/kg | Tumor growth inhibition | [9][16] |

| OP-3136 | 22Rv1 prostate cancer xenograft | Dose-dependent | Tumor growth inhibition | [17] |

Table 3: Clinical Trial Data for PF-07248144 in ER+/HER2- Metastatic Breast Cancer

| Treatment Arm | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| PF-07248144 (5mg) + Fulvestrant | Heavily pretreated | 37.2% | 10.7 months | [18] |

| PF-07248144 (5mg) Monotherapy | Heavily pretreated | 11.4% | Not Reported |

Table 4: Common Treatment-Related Adverse Events (TRAEs) for PF-07248144 (Any Grade)

| Adverse Event | Frequency |

| Dysgeusia | 72% |

| Anemia | 52% |

| Neutropenia | 48% |

| Diarrhea | 31% |

| Thrombocytopenia | 31% |

| Decreased White Blood Cell Count | 28% |

| Fatigue | 24% |

| Increased Aspartate Aminotransferase | 21% |

Data from a Phase 1 dose escalation study.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of KAT6 inhibitors.

KAT6A Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This assay measures the enzymatic activity of KAT6A and the inhibitory potential of test compounds.

Materials:

-

HAT Assay Buffer

-

Recombinant human KAT6A enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

Developer solution

-

NADH generating enzyme

-

WST-1 solution

-

Test compounds

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing HAT Assay Buffer, KAT6A enzyme, and H3 peptide substrate.

-

Add the test compound or vehicle control to the appropriate wells.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the plate at 37°C for the desired time.

-

Prepare a working reagent by mixing HAT Assay Buffer, developer solution, NADH generating enzyme, and WST-1 solution.

-

Add the working reagent to each well.

-

Measure the absorbance at 440 nm at multiple time points to determine the reaction kinetics.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of KAT6 inhibitors on cell viability.[19][20]

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Opaque-walled 96-well or 384-well plates

-

KAT6 inhibitor

-

Luminometer

Procedure:

-

Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.[20]

-

Treat cells with a serial dilution of the KAT6 inhibitor or vehicle control for the desired duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[21][22]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19][22]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21][22]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Histone H3K23 Acetylation

This technique is used to detect changes in the levels of H3K23ac in cells treated with KAT6 inhibitors.[23]

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against H3K23ac

-

Primary antibody against total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.[23]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[23]

-

Incubate the membrane with the primary antibody against H3K23ac overnight at 4°C.[23]

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KAT6 inhibitors in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

KAT6 inhibitor formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the KAT6 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to investigate the interaction of KAT6A with specific genomic regions, such as the promoters of its target genes.[24][25]

Materials:

-

Cells treated with or without a KAT6 inhibitor

-

Formaldehyde for cross-linking

-

Lysis and wash buffers

-

Antibody against KAT6A

-

Protein A/G magnetic beads

-

Buffers for elution and reverse cross-linking

-

DNA purification kit

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitate the chromatin with an antibody specific to KAT6A.

-

Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links.

-

Purify the DNA.

-

Use quantitative PCR (qPCR) with primers specific to the promoter regions of putative KAT6A target genes to quantify the amount of enriched DNA.[25][26]

Conclusion and Future Directions

The development of KAT6 inhibitors represents a promising new frontier in epigenetic therapy for cancer. These agents have demonstrated compelling preclinical and early clinical activity, particularly in ER+ breast cancer. The elucidation of key signaling pathways involving KAT6A, such as the PI3K/AKT pathway and its interplay with menin, is opening up new avenues for rational combination therapies that could overcome resistance to existing treatments.

Future research in this field will likely focus on several key areas:

-

Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to KAT6 inhibitor therapy.

-

Combination Strategies: Exploring the synergistic potential of KAT6 inhibitors with other targeted agents, such as CDK4/6 inhibitors, PI3K inhibitors, and menin inhibitors.

-

Expansion to Other Indications: Investigating the efficacy of KAT6 inhibitors in other cancer types with documented KAT6A/B dysregulation.

-

Understanding Resistance Mechanisms: Elucidating the mechanisms by which tumors may develop resistance to KAT6 inhibition to inform the development of next-generation inhibitors and rational combination therapies.

The continued investigation of KAT6 inhibitors holds great promise for improving the treatment landscape for a variety of cancers. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting class of therapeutics.

References

- 1. New KAT6 inhibitors induce senescence and arrest cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trial.medpath.com [trial.medpath.com]

- 10. KAT6A/B and Menin Inhibition Synergize to Suppress ER+ Breast Cancer | Docwire News [docwirenews.com]

- 11. onclive.com [onclive.com]

- 12. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. ir.olema.com [ir.olema.com]

- 16. Olema Oncology – Better medicines for breast cancer and beyond – Olema Oncology Announces New Preclinical Data for OP-3136 Demonstrating Anti-Tumor Activity in Multiple Solid Tumor Models at AACR 2025 [ir.olema.com]

- 17. Olema Oncology – Better medicines for breast cancer and beyond – Olema Oncology Announces New Preclinical Data for OP-3136 Demonstrating Anti-Tumor Activity in Multiple Solid Tumor Models at AACR 2025 [ir.olema.com]

- 18. Olema Oncology to Present Preclinical Data for OP-3136, a [globenewswire.com]

- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 20. benchchem.com [benchchem.com]

- 21. OUH - Protocols [ous-research.no]

- 22. ch.promega.com [ch.promega.com]

- 23. Histone western blot protocol | Abcam [abcam.com]

- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ChIP-Quantitative Polymerase Chain Reaction (ChIP-qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to KAT6A Amplification in Hormone Receptor-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

K(lysine) acetyltransferase 6A (KAT6A) is a histone acetyltransferase that has emerged as a critical oncogene in hormone receptor-positive (HR+) breast cancer. Located on the 8p11-p12 chromosomal region, the KAT6A gene is frequently amplified in a significant subset of HR+ tumors.[1][2] This amplification leads to protein overexpression, which is correlated with a worse prognosis and the development of resistance to standard endocrine therapies.[1][3] Mechanistically, KAT6A promotes tumorigenesis by regulating the expression of key genes, including the estrogen receptor α (ESR1), and by influencing critical signaling pathways such as PI3K/AKT.[4][5] The dependence of these tumors on KAT6A activity makes it a compelling therapeutic target. Several small molecule inhibitors of KAT6A are now in clinical development, showing promise in preclinical models and early-phase trials, particularly in heavily pretreated and endocrine-resistant settings.[6][7][8] This guide provides an in-depth overview of the prevalence, molecular mechanisms, and therapeutic potential of targeting KAT6A in HR+ breast cancer, along with detailed experimental protocols for its study.

Introduction to KAT6A in HR+ Breast Cancer

Hormone receptor-positive (HR+) breast cancer, characterized by the expression of the estrogen receptor (ER) and/or progesterone receptor (PR), is the most common subtype of breast cancer. Endocrine therapy, which targets the ER signaling axis, is the cornerstone of treatment. However, a significant number of patients eventually develop resistance, leading to disease progression.

KAT6A (also known as MOZ or MYST3) is an enzyme that belongs to the MYST family of histone acetyltransferases (HATs).[3][9] These enzymes play a crucial role in epigenetic regulation by transferring an acetyl group to lysine residues on histone proteins, primarily H3.[9] This acetylation alters chromatin structure, making DNA more accessible for transcription and thereby regulating gene expression. Dysregulation of KAT6A has been implicated in various cancers, including acute myeloid leukemia and glioblastoma.[5][10] In breast cancer, KAT6A is part of a recurrent chromosomal amplification on 8p11-p12, a region frequently gained in luminal B breast cancers.[1][2][6] This amplification drives overexpression of KAT6A, which has been identified as a key factor in tumor progression and therapeutic resistance.[1][3]

Prevalence and Prognostic Significance of KAT6A Amplification

KAT6A amplification is a notable genomic alteration in HR+ breast cancer, with studies reporting its presence in approximately 10-15% of ER-positive tumors.[3][6] This amplification is not a random event; it is strongly correlated with increased KAT6A mRNA and protein expression and has significant clinical implications.[2] Patients with ER-positive breast cancer whose tumors have KAT6A amplification and overexpression have been shown to have a significantly worse prognosis and a higher likelihood of late recurrence.[1][2][3]

Table 1: Summary of KAT6A Amplification Frequency and Clinical Correlation in HR+ Breast Cancer

| Study Cohort / Publication | Technology Used | Frequency of Amplification in HR+/ER+ Tumors | Key Prognostic and Clinicopathological Findings |

| The Cancer Genome Atlas (TCGA) | Copy Number Variation (CNV) Analysis | ~12-15% | Associated with luminal B subtype and poor overall survival.[2] |

| Turner et al. (2014) | FISH, Microarray | 12-15% | Correlated with poor prognosis and late recurrence in ER-positive patients.[2] |

| Yu et al. (2017) | Not Specified | 11% (amplified), 15% (overexpressed) | Overexpression linked to worse clinical outcomes in ER+ tumors.[3][4] |

| Olsen et al. (2025) | Not Specified | 10-15% | Highlighted as a key therapeutic target due to its prevalence.[6] |

Molecular Mechanisms of KAT6A in HR+ Breast Cancer Pathogenesis

KAT6A exerts its oncogenic function through several interconnected mechanisms, primarily centered on its role as a master epigenetic regulator that sustains the ER-driven transcriptional program.

3.1 Regulation of Estrogen Receptor Signaling KAT6A is a critical coactivator of ERα. It directly binds to the ESR1 promoter, leading to histone acetylation (specifically H3K9ac) and enhanced transcription of the estrogen receptor itself.[4][5] This creates a positive feedback loop that heightens cellular sensitivity to estrogen and promotes the expression of canonical ER target genes essential for cell proliferation and survival. Silencing of KAT6A leads to a marked decrease in both ERα gene and protein expression.[4]

3.2 Interaction with Key Signaling Pathways Beyond direct ER regulation, KAT6A influences other major cancer signaling pathways. Knockdown of KAT6A has been shown to affect the Wnt, PI3K-Akt, and ErbB signaling pathways.[2] One key mechanism involves KAT6A-mediated acetylation of H3K23, which recruits the protein TRIM24 to the promoter of PIK3CA (the catalytic subunit of PI3K), activating the PI3K/AKT pathway and promoting tumorigenesis.[5]

3.3 Role in Endocrine Resistance The dysregulation of KAT6A is a significant contributor to resistance against endocrine therapies. By maintaining high levels of ERα expression and activating pro-survival pathways like PI3K/AKT, KAT6A amplification allows tumor cells to bypass the inhibitory effects of drugs like tamoxifen or aromatase inhibitors.[1][6] Furthermore, KAT6A cooperatively regulates ER-driven genes with the chromatin adaptor Menin.[3][6] This cooperation suggests that dual inhibition of both KAT6A and Menin could be a powerful strategy to overcome endocrine resistance, even in tumors with ESR1 mutations.[3][6][11]

3.4 Promotion of Stem Cell-like Properties Evidence suggests KAT6A plays a role in maintaining cancer stem cell characteristics. Knockdown of KAT6A in amplicon-bearing breast cancer cells resulted in a reduced ability to form mammospheres, a hallmark of self-renewal capacity.[2][10] This implicates KAT6A in the regulation of luminal cell differentiation and the maintenance of a tumorigenic cell population.[2]

Methodologies for Detecting and Studying KAT6A Amplification

Accurate detection of KAT6A gene amplification is crucial for both research and potential clinical application. Several well-established techniques can be employed.

4.1 Fluorescence In Situ Hybridization (FISH) FISH is the gold standard for detecting gene copy number alterations in tumor tissue. It uses fluorescently labeled DNA probes that bind to specific regions of a chromosome. For KAT6A, a locus-specific probe for the 8p11-p12 region is co-hybridized with a control probe for the centromere of chromosome 8 (CEP8). The ratio of KAT6A signals to CEP8 signals is calculated to determine if amplification is present.

Detailed Protocol: FISH for KAT6A Amplification on FFPE Tissue

-

Deparaffinization and Pretreatment:

-

Bake formalin-fixed, paraffin-embedded (FFPE) slides at 60°C for 1 hour.

-

Deparaffinize slides in xylene (3 changes, 5 minutes each).

-

Rehydrate through a series of graded ethanol (100%, 95%, 70%), 2 minutes each, followed by a rinse in deionized water.

-

Perform heat-induced epitope retrieval in a citrate buffer (pH 6.0) at 95-100°C for 15-30 minutes.

-

Digest with pepsin or protease solution (e.g., 40 units/mL in 10 mM HCl) at 37°C for 10-20 minutes to permeabilize the tissue.

-

Wash slides in 2x SSC buffer.

-

-

Probe Hybridization:

-

Post-Hybridization Washes and Counterstaining:

-

Carefully remove the coverslip.

-

Wash the slide in a stringent wash buffer (e.g., 0.4x SSC with 0.3% IGEPAL) at 72°C for 2 minutes to remove non-specifically bound probes.[12]

-

Wash in 2x SSC with 0.1% IGEPAL at room temperature for 1 minute.

-

Dehydrate through an ethanol series and air dry in the dark.

-

Apply an antifade mounting medium containing DAPI for nuclear counterstaining.[12]

-

-

Analysis:

-

Visualize using a fluorescence microscope with appropriate filters.

-

Score at least 50-100 non-overlapping tumor cell nuclei.

-

Calculate the KAT6A/CEP8 ratio. A ratio ≥ 2.0 is typically considered amplification.

-

4.2 Next-Generation Sequencing (NGS) NGS-based cancer panels can simultaneously assess copy number variations, mutations, and other alterations across hundreds of genes. By analyzing the sequencing read depth across the KAT6A gene relative to a baseline diploid genome, amplification can be accurately quantified. This method provides comprehensive genomic context but requires sophisticated bioinformatics analysis.

4.3 Immunohistochemistry (IHC) IHC detects the overexpression of the KAT6A protein in tumor tissue. While gene amplification is highly correlated with protein overexpression, IHC provides a direct measure of the protein level, which may be more functionally relevant. A validated anti-KAT6A antibody is used to stain FFPE sections, and the intensity and percentage of positive tumor cells are scored.

KAT6A as a Therapeutic Target in HR+ Breast Cancer

The clear role of KAT6A as a driver oncogene in a defined subset of HR+ breast cancers makes it an attractive target for drug development.[1][6] The goal is to inhibit the histone acetyltransferase activity of KAT6A, thereby reversing its epigenetic effects, downregulating ER signaling, and halting tumor cell proliferation.

Several potent and selective small molecule inhibitors of KAT6A and its close paralog KAT6B are in development.[6][7]

-

PF-07248144 (formerly CTx-648): This is a first-in-class, selective, and orally bioavailable KAT6A/B inhibitor.[6][7] In preclinical models of ER-positive breast cancer, it demonstrated potent anti-tumor activity, including in models resistant to hormone therapy.[7] A Phase 1 clinical trial (NCT04606446) in patients with heavily pretreated ER+/HER2- metastatic breast cancer showed a tolerable safety profile and durable anti-tumor activity, both as a monotherapy and in combination with fulvestrant.[8] The combination with fulvestrant yielded an objective response rate of 30.2% and a median progression-free survival of 10.7 months.[8] This agent has now advanced to a Phase 3 trial.[13]

-

ISM-5043: Another novel KAT6A inhibitor that has shown robust anti-proliferation activity in ER+/HER2- breast cancer cell lines with KAT6A amplification.[14] In xenograft models, it resulted in significant tumor growth inhibition with a good tolerability profile.[14]

The development of these inhibitors provides clinical proof-of-concept that KAT6A is a druggable target in HR+ breast cancer.[8] Combination strategies, such as pairing KAT6 inhibitors with menin inhibitors or existing endocrine therapies, represent a promising avenue to enhance efficacy and overcome resistance.[3][6]

Conclusion and Future Directions

KAT6A amplification is a clinically significant genomic alteration that defines a distinct subset of high-risk HR+ breast cancers. Its role as a master epigenetic regulator that sustains oncogenic ER signaling and promotes endocrine resistance is well-established. The development of targeted KAT6A inhibitors has moved rapidly from preclinical discovery to late-stage clinical trials, offering a new therapeutic option for patients with advanced, heavily pretreated disease.

Future research should focus on:

-

Refining biomarker strategies to accurately identify patients most likely to benefit from KAT6A inhibition.

-

Investigating mechanisms of acquired resistance to KAT6A inhibitors.

-

Exploring rational combination therapies to maximize anti-tumor activity and prevent relapse.

-

Expanding the application of KAT6A inhibitors to other cancer types where its dysregulation is implicated.

Targeting KAT6A represents a paradigm of precision oncology, leveraging a deep understanding of tumor biology to develop a novel therapy for a patient population with a clear unmet need.

References

- 1. researchgate.net [researchgate.net]

- 2. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. monash.edu [monash.edu]

- 8. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. citedrive.com [citedrive.com]

- 10. KAT6A, a chromatin modifier from the 8p11-p12 amplicon is a candidate oncogene in luminal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. crpr-su.se [crpr-su.se]

- 13. trial.medpath.com [trial.medpath.com]

- 14. KAT6 inhibitor is active in advanced breast cancer models | BioWorld [bioworld.com]

the biological function of the MYST family of histone acetyltransferases